1-Phenylpiperidin-4-amine acetate
Overview
Description
1-Phenylpiperidin-4-amine acetate is a chemical compound that belongs to the piperidine class of compounds. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 1-Phenylpiperidin-4-amine acetate involves several synthetic routes. One common method includes the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often involve multicomponent reactions, such as the Strecker synthesis, the Hanch synthesis of dihydropyridines and pyrroles, and the Biginelli reaction .
Chemical Reactions Analysis
1-Phenylpiperidin-4-amine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts like palladium and rhodium . Major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
1-Phenylpiperidin-4-amine acetate has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing various organic compounds . In biology and medicine, piperidine derivatives are utilized for their pharmacological properties, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities . The compound’s versatility makes it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of 1-Phenylpiperidin-4-amine acetate involves its interaction with specific molecular targets and pathways. Piperidine derivatives, including this compound, often exhibit their effects by interacting with various receptors and enzymes in the body . For example, some piperidine-based compounds inhibit the proliferation of cancer cells by arresting the cell cycle in specific phases . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
1-Phenylpiperidin-4-amine acetate can be compared with other similar compounds, such as 4-phenylpiperidine, 4-hydroxy-4-phenylpiperidine, and 4-cyano-4-phenylpiperidine hydrochloride . These compounds share the piperidine moiety but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties .
Properties
IUPAC Name |
acetic acid;1-phenylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.C2H4O2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;1-2(3)4/h1-5,10H,6-9,12H2;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERJUHHYRSWQTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CN(CCC1N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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